molecular formula C13H19ClN2O2S B5668355 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5668355
M. Wt: 302.82 g/mol
InChI Key: KXRGZUONEMTPEN-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the piperazine ring and an ethylsulfonyl group attached to the other nitrogen atom. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    N-alkylation of piperazine: The piperazine ring is first alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

    Sulfonylation: The resulting N-(2-chlorobenzyl)piperazine is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)piperazine: Similar structure but with the chlorobenzyl group at the 3-position.

    1-(2-chlorobenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethylsulfonyl group.

Uniqueness

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the 2-chlorobenzyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRGZUONEMTPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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